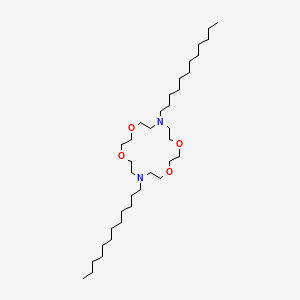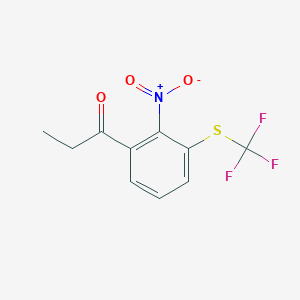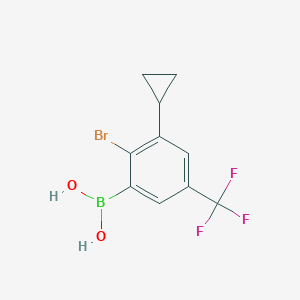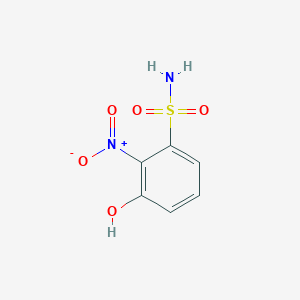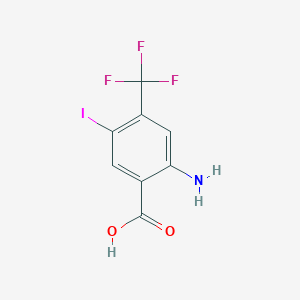
Benzoic acid, 2-amino-5-iodo-4-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-amino-5-iodo-4-(trifluoromethyl)- is a complex organic compound characterized by the presence of an amino group, an iodine atom, and a trifluoromethyl group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-amino-5-iodo-4-(trifluoromethyl)- typically involves multiple steps. One common method starts with the iodination of a precursor compound, such as methyl anthranilate, followed by a series of reactions including Sandmeyer reaction and chlorination . The final product is obtained through hydrolysis and purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to increase yield and reduce production costs. Key steps include iodination, chlorination, and hydrolysis, with careful control of reaction conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-amino-5-iodo-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the benzoic acid core.
Reduction: Reduction reactions can alter the oxidation state of the iodine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives with altered functional groups, while substitution reactions can produce a wide range of substituted benzoic acids .
Applications De Recherche Scientifique
Benzoic acid, 2-amino-5-iodo-4-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it useful in studying biochemical pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties .
Mécanisme D'action
The mechanism by which Benzoic acid, 2-amino-5-iodo-4-(trifluoromethyl)- exerts its effects involves interactions with specific molecular targets. The amino group can participate in hydrogen bonding, while the iodine and trifluoromethyl groups can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other substituted benzoic acids such as:
- 2-Amino-5-iodobenzoic acid
- 2-Amino-4-(trifluoromethyl)benzoic acid
- 2-Chloro-5-iodobenzoic acid
Uniqueness
What sets Benzoic acid, 2-amino-5-iodo-4-(trifluoromethyl)- apart is the combination of its functional groups. The presence of both iodine and trifluoromethyl groups on the same molecule provides unique electronic and steric properties, making it particularly useful in specialized applications .
Propriétés
Formule moléculaire |
C8H5F3INO2 |
|---|---|
Poids moléculaire |
331.03 g/mol |
Nom IUPAC |
2-amino-5-iodo-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H5F3INO2/c9-8(10,11)4-2-6(13)3(7(14)15)1-5(4)12/h1-2H,13H2,(H,14,15) |
Clé InChI |
GFDBIFVBTCARSL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1I)C(F)(F)F)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


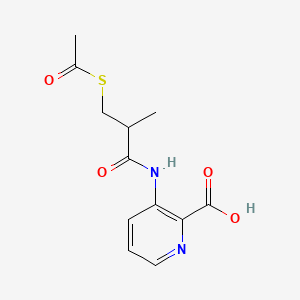
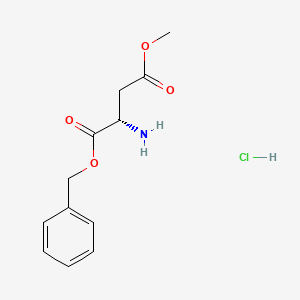

![(S)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14067090.png)

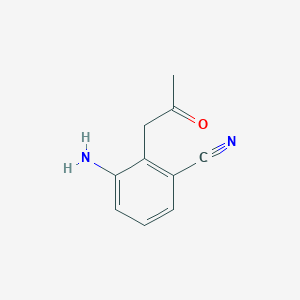

![Bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile](/img/structure/B14067125.png)
